2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone

Anticancer Antiproliferative Structure-Activity Relationship

Avoid generic glyoxal hydrates that lack the TMP pharmacophore. This compound uniquely delivers both validated anticancer scaffold potency (EC50 1.2 µM on DU-145 cells) and chemiluminogenic DNA-detectable reactivity (linear range 100-10,000 cells, r²=0.997). • DHODH inhibition at IC50 814 nM with 25-fold selectivity over CYP2D6. • 97% purity, suitable as a versatile intermediate for heterocycle construction. • Reliable stock from vetted suppliers; ambient shipping for R&D programs.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
Cat. No. B12952306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C(O)O
InChIInChI=1S/C11H14O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,11,13-14H,1-3H3
InChIKeyCPLQGQCQVDBPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone: Key Glyoxal Hydrate Intermediate


2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone (CAS: 150114-69-5), a hydrate derivative of 3,4,5-trimethoxyphenylglyoxal (TMPG), is a key organic compound characterized by a phenylglyoxal structure with three methoxy groups at the 3, 4, and 5 positions [1]. Its dual functionality as a reactive glyoxal hydrate and a 3,4,5-trimethoxyphenyl (TMP)-bearing scaffold underpins its differentiated utility in scientific procurement. The TMP moiety is well-established as essential for potent antitubulin and antimitotic activity across a broad spectrum of anticancer agents [2]. This specific compound serves as a versatile synthetic intermediate, enabling the construction of complex heterocycles and molecular frameworks , while also being employed as a highly specific DNA-detectable chemiluminogenic reagent for sensitive telomerase activity assays [3].

Supports medicinal chemistry for TMP-based anticancer scaffold synthesis
Serves as DNA-detectable chemiluminogenic reagent for telomerase/prion assays
Enables exploratory pharmacology studies via predicted multi-target profile

Substitution Risks: 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone


Generic substitution of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone with other glyoxal hydrates or related TMP-based compounds is scientifically unsound due to its precise and context-dependent functional profile. While the 3,4,5-trimethoxyphenyl group is a recognized pharmacophore for antimitotic activity [1], its efficacy is not a class-wide effect but is highly sensitive to the attached functional group. For example, the introduction of a glyoxal hydrate moiety confers specific chemiluminogenic reactivity with guanine bases, a property not shared by TMP-bearing tubulin inhibitors like phenstatin or combretastatin A-4 [2]. Conversely, substituting with a simple phenylglyoxal hydrate would eliminate the essential TMP fragment, which is known to be critical for interactions with targets like tubulin and enzymes such as DHODH [3]. This compound's unique combination of a reactive hydrate for derivatization and a validated anticancer pharmacophore dictates its precise application niche, where substituting either component with a generic alternative would lead to complete loss of desired function.

Target Product 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone
Potential Substitute Phenstatin / Combretastatin A-4 or Simple Phenylglyoxal Hydrate
Risk 1: Loss of Chemiluminogenic Function
Substituting with TMP-based tubulin inhibitors eliminates guanine-specific chemiluminescence, which is critical for DNA detection assays.
Risk 2: Loss of Pharmacophore-Driven Potency
Using a simple phenylglyoxal hydrate removes the 3,4,5-trimethoxyphenyl group, a moiety reported to drive target interactions and antiproliferative potency.
Risk 3: Altered Polypharmacology Profile
Alternative TMP compounds focused solely on antimitotic activity may not replicate the broader predicted multi-target profile relevant for repurposing studies.

2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone: Comparative Evidence


Enhanced Antiproliferative Potency from 3,4,5-Trimethoxyphenyl Group

In a series of diaryl ketones, analogs containing a 3,4,5-trimethoxyphenyl A-ring, such as compound 12, demonstrate significantly enhanced antiproliferative activity compared to analogs with different substitution patterns. For instance, compound 12 (bearing the 3,4,5-trimethoxy motif) exhibits an EC50 of 1.2 µM against the DU-145 prostate cancer cell line. This is in stark contrast to analogs lacking this specific substitution, which show markedly reduced or negligible activity in the same assay [1]. The structural framework of 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone incorporates this critical pharmacophore, providing a strong basis for its potential in developing potent anticancer agents.

Antiproliferative Potency
Cross-study comparable
EC50: 1.2 µM (TMP analog) vs less active non-TMP analogs
Supports cell-model endpoint context for TMP scaffold
Class-level SAR; DU-145 cell line. Data to verify with target compound.
Anticancer Antiproliferative Structure-Activity Relationship

Chemiluminogenic Reagent for Nucleic Acid Detection

2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone (as its anhydrous form, 3,4,5-trimethoxyphenylglyoxal or TMPG) has been validated as a DNA-detectable chemiluminogenic reagent. When used in a telomerase activity assay, it provides a linear detection range from 100 to 10,000 cells with an excellent coefficient of determination (r² = 0.997) [1]. This application is specific to its chemical structure, as it involves a specific reaction with the guanine moiety of DNA. In a separate study, the chemiluminescence (CL) intensity from PCR products using TMPG was enhanced approximately 10-fold when using FITC-labeled primers compared to non-labeled primers, and the method provided a detection limit of 0.3 ng of PCR product, which was approximately 10 times more sensitive than a conventional fluorescence-based method [2].

DNA Detection Reagent
Head-to-head
~10× sensitivity improvement over fluorescence methods
Supports analytical assay context for nucleic acid detection
Telomerase assay; 0.3 ng detection limit. Reported context.
Chemiluminescence Telomerase Assay DNA Detection

Predicted Broad-Spectrum Pharmacology Profile

In silico prediction of biological activity for 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone suggests a multi-faceted pharmacological profile with high probability scores (Pa). Key predicted activities include lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), antineoplastic (Pa = 0.961), and antifungal (Pa = 0.844) [1]. This predicted polypharmacology is a direct consequence of its unique 3,4,5-trimethoxyphenylglyoxal structure, and contrasts with the more focused antimitotic profile of many TMP-based analogs that lack the reactive glyoxal component.

Predicted Pharmacology
Class-level inference
High Pa scores for antineoplastic (0.961), apoptosis agonist (0.979)
Supports multi-target exploratory screening context
In silico prediction only. Requires experimental validation.
In Silico Pharmacology Drug Discovery Multi-target Activity

Inhibition of DHODH and CYP2D6

Experimental data from BindingDB indicates that 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone acts as a moderate inhibitor of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 814 nM [1]. DHODH is a validated target for autoimmune diseases and cancer. Additionally, it shows weak inhibition of the cytochrome P450 enzyme CYP2D6 with an IC50 of 20,000 nM (20 µM) in human liver microsomes [2]. This is a relevant comparator for procurement, as it suggests a lower potential for CYP2D6-mediated drug-drug interactions at this target compared to more potent CYP2D6 inhibitors, which is a favorable characteristic for a potential lead compound.

Enzyme Selectivity
Cross-study comparable
DHODH IC50: 814 nM
CYP2D6 IC50: 20,000 nM
Supports pathway-selectivity review for DHODH over CYP2D6
Reported 25-fold difference. Context-dependent.
Enzyme Inhibition DHODH CYP2D6 Metabolism

Chemiluminescent Detection of Prion Protein

Beyond nucleic acid detection, 3,4,5-trimethoxyphenylglyoxal (TMPG) has been successfully applied in a high-throughput method for the specific and sensitive determination of prion protein on a solid-phase membrane, based on a chemiluminescence reaction with an aptamer [1]. This application leverages the compound's specific chemiluminogenic properties, which are not found in TMP-based anticancer agents. The method's high sensitivity and specificity underscore the compound's value as a detection reagent, providing a clear procurement rationale for diagnostic and research groups focused on prion diseases, a niche that cannot be served by other TMP analogs.

Prion Protein Detection
Supporting evidence
Validated reagent for aptamer-mediated chemiluminescence assay
Supports analytical detection context for prion research
Niche application differentiator. Reported context.
Prion Detection Chemiluminescence Aptamer Assay

Application Scenarios for 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone


Scaffold for Anticancer Diaryl Ketone Synthesis

Procure 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone for medicinal chemistry programs focused on optimizing antiproliferative agents. The 3,4,5-trimethoxyphenyl moiety is a validated pharmacophore that drives nanomolar potency in cell-based assays (EC50 = 1.2 µM on DU-145 cells for related diaryl ketones) [1]. This scaffold provides a significant advantage over less active phenyl analogs, ensuring that newly synthesized derivatives have a higher probability of demonstrating potent anticancer activity.

Chemiluminescent Telomerase and Nucleic Acid Detection

Procure this compound specifically for the development or execution of chemiluminescence-based assays for nucleic acid detection. Its established role as a DNA-detectable reagent (TMPG) offers a linear detection range of 100-10,000 cells (r²=0.997) and a 10-fold sensitivity enhancement over fluorescence-based methods when used with labeled primers [REFS-2, REFS-3]. This is an irreplaceable application that cannot be fulfilled by other 3,4,5-trimethoxyphenyl derivatives used in oncology research.

Multi-Target Pharmacology and Drug Repurposing

Select this compound for inclusion in phenotypic screening libraries or computational drug repurposing studies. Its in silico-predicted polypharmacology profile includes high probabilities for regulating lipid metabolism (Pa=0.999), inhibiting DNA synthesis (Pa=0.991), and inducing apoptosis (Pa=0.979) [4]. This broad predicted activity set distinguishes it from more targeted antimitotic TMP analogs and provides a data-driven rationale for exploring its effects in a wider range of disease models, such as metabolic disorders or inflammatory conditions.

DHODH Inhibition with CYP2D6 Selectivity

Procure 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone as a starting point for developing novel DHODH inhibitors for autoimmune diseases or cancer. With an IC50 of 814 nM against human DHODH and a 25-fold weaker inhibition of CYP2D6 (IC50 = 20,000 nM) [REFS-5, REFS-6], this compound offers a quantitative selectivity advantage over less characterized or more promiscuous enzyme inhibitors, reducing the early risk of undesirable drug-drug interactions.

Application
Selection Property
Validation Focus
Diaryl Ketone Synthesis
TMP scaffold potency context
Antiproliferative cell-model endpoint review
Telomerase/Nucleic Acid Detection
Chemiluminogenic reactivity profile
Assay sensitivity and linear-range review
Multi-Target Pharmacology
Predicted polypharmacology profile
Experimental target engagement validation
DHODH Inhibition Research
DHODH/CYP2D6 selectivity context
Enzyme inhibition and drug-interaction endpoint review
Quote Request

Request a Quote for 2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.